Site-Selective Cross-Coupling Reactivity vs. 2,4-Dichloro Isomer
The unique 2,3-dichloro-1-fluoro-4-(trifluoromethyl) substitution pattern is expected to exhibit a different site-selectivity profile in palladium-catalyzed cross-couplings compared to the more commonly studied 2,4-dichloro-1-(trifluoromethyl)benzene. In the 2,4-isomer, the position 4 chlorine is sterically less hindered and reacts preferentially [1]. For the target compound, the adjacent chlorine and fluorine atoms at the 2 and 3 positions, coupled with the CF₃ group at the 4-position, create a distinct steric and electronic environment. This difference can be exploited for the sequential, regioselective introduction of diverse aryl groups, enabling the construction of complex molecular architectures not accessible with simpler dichloro isomers. [1]
| Evidence Dimension | Site-selectivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Not directly quantified; inferred from structure |
| Comparator Or Baseline | 2,4-dichloro-1-(trifluoromethyl)benzene: Position 4 reacts preferentially with 1.3 equiv. of arylboronic acid [1] |
| Quantified Difference | Qualitative difference in regiochemical outcome |
| Conditions | Suzuki-Miyaura cross-coupling conditions (Pd catalyst, base, solvent) |
Why This Matters
This informs procurement for researchers planning multi-step syntheses where regioselective control is paramount; the target compound offers a unique reactivity handle.
- [1] D. E. J. G. J. Dolle, et al. (2013). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki–Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Journal of Fluorine Chemistry, 145, 18-34. View Source
